2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide
Description
This compound is a substituted acetamide featuring a 4-chlorophenylsulfonyl group, a 2,4-dichloro-5-(2-methoxyethoxy)phenylamino moiety, and N,N-dimethyl substituents on the acetamide backbone. Though direct pharmacological data are unavailable (PubChem access issues, ), its structural features align with bioactive sulfonamide-acetamide hybrids, commonly explored in medicinal chemistry for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O5S/c1-23(2)19(25)12-24(30(26,27)14-6-4-13(20)5-7-14)17-11-18(29-9-8-28-3)16(22)10-15(17)21/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAVUEKBVBOCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the core phenylamino structure. The process includes:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of the nitro groups to amines.
Sulfonylation: to attach the 4-chlorophenylsulfonyl group.
Etherification: to introduce the 2-methoxyethoxy group.
Acylation: to form the final N,N-dimethylacetamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential in drug formulation and development. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for developing new antibiotics or adjunct therapies in treating resistant bacterial infections. The presence of the dimethylacetamide group enhances solubility and bioavailability, crucial for effective drug delivery.
Agrochemical Uses
Due to its structural characteristics, this compound can be utilized in the synthesis of herbicides and pesticides. The chlorinated phenyl groups contribute to the herbicidal activity by interfering with plant growth mechanisms. Research indicates that compounds with similar structures have shown effectiveness against various weed species.
Chemical Synthesis
The compound serves as an intermediate in synthesizing other complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it valuable in organic synthesis. This application is particularly relevant in producing fine chemicals and specialty materials.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of related sulfonamide compounds against resistant strains of bacteria. Results indicated that compounds with similar structural features exhibited significant activity, suggesting that 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide could have comparable effects when properly formulated .
Case Study 2: Herbicide Development
Research conducted on chlorinated phenyl compounds demonstrated their potential as herbicides. Field trials showed that formulations including such compounds effectively controlled weed populations without adversely affecting crop yield . This positions the compound as a promising candidate for further development in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s sulfonyl and chloro groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their differentiating features are summarized below:
Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 481.78 g/mol. The structure features a sulfonamide moiety, which is often linked to various biological activities, particularly in medicinal chemistry.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H19Cl3N2O5S |
| Molecular Weight | 481.78 g/mol |
| Density | 1.437 ± 0.06 g/cm³ (Predicted) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, a study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the 4-chlorophenylsulfonyl group may enhance this activity due to its ability to inhibit bacterial enzyme systems involved in folate synthesis .
Anticancer Activity
Preliminary studies have suggested that similar compounds may possess anticancer properties. For example, derivatives with dichloro and methoxyethoxy substitutions have shown promise in inhibiting tumor cell proliferation in vitro. Specific mechanisms may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including those similar to our compound, revealed that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested .
- Anticancer Activity Assessment : In vitro tests using human cancer cell lines indicated that compounds with similar structural features could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of exposure. Mechanistic studies suggested that these compounds might activate caspase pathways leading to apoptosis .
Toxicological Profile
Toxicological assessments are essential for evaluating safety profiles. Related compounds have been shown to exhibit low acute toxicity in animal models, with no significant adverse effects reported at therapeutic doses. Long-term exposure studies indicated potential for mild hepatotoxicity at high doses .
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N,N-dimethylacetamide?
- Methodological Answer : The synthesis typically involves:
Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a substituted aniline intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C, 4–6 hours) to form the sulfonamide backbone .
N-Alkylation : Introducing the 2-methoxyethoxy group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) for 12–24 hours .
Acetamide Formation : Coupling with dimethylacetamide using coupling agents like EDC/HOBt in inert atmospheres (argon/nitrogen) to minimize hydrolysis .
- Key Parameters : Yields depend on reagent purity (≥95%), solvent drying, and strict temperature control. Side reactions (e.g., over-sulfonylation) are monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR are critical for verifying aromatic substitution patterns (e.g., integration ratios for dichloro and methoxyethoxy groups) and acetamide methyl signals (δ 2.8–3.1 ppm) .
- IR : Peaks at 1650–1680 cm confirm sulfonamide (S=O) and acetamide (C=O) functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragments (e.g., loss of Cl or methoxyethoxy groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial studies; IC in MTT assays for cytotoxicity) .
Structural Confounders : Verify purity (>98% via HPLC) and exclude isomers (e.g., positional chlorine substitution) using X-ray crystallography .
Target Selectivity : Use molecular docking (e.g., AutoDock Vina) to predict interactions with specific proteins (e.g., kinase vs. tubulin targets) .
Q. What experimental strategies are recommended for elucidating the mechanism of action in cellular models?
- Methodological Answer :
Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair) post-treatment .
Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to assess target engagement in real time .
Resistance Studies : Generate resistant cell lines via prolonged sublethal dosing and profile mutations via whole-exome sequencing .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based) .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., methoxyethoxy cleavage) and modify with deuterium or fluorine .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early in development .
Data Contradiction Analysis
Q. Conflicting reports on the role of the 2-methoxyethoxy group in bioactivity: How to validate its contribution?
- Methodological Answer :
Structure-Activity Relationship (SAR) : Synthesize analogs lacking the methoxyethoxy group and compare bioactivity in matched assays .
Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to assess hydrogen bonding and steric effects of the substituent .
Crystallography : Co-crystallize the compound with its target protein to visualize binding interactions (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
